

Roxatidine Acetate: Formulation & Solubility Data

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Compound Focus: Roxatidine

CAS No.: 78273-80-0

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The following table consolidates key information on **Roxatidine** Acetate and a common polymer used in floating microsphere formulations [1] [2] [3]:

Property	Description / Value
Drug: Roxatidine Acetate (Hydrochloride)	
Molecular Formula	$C_{19}H_{28}N_2O_4 \cdot HCl$ [2]
CAS Number	93793-83-0 [2]
Molecular Weight	384.90 g/mol [2]
Mechanism of Action	Specific, competitive Histamine H2 receptor antagonist [1].
Oral Bioavailability	Well absorbed (80-90%) [1].
Polymer: Eudragit (Example)	
Polymer Type	Low-density polymer used to achieve buoyancy [3].

Property	Description / Value
Function in Formulation	Creates a low-density matrix that remains buoyant on gastric fluid, increasing gastric retention time and thereby enhancing drug bioavailability [3].

Experimental Protocol: Floating Microspheres via Emulsion Solvent Diffusion

This method is particularly suitable for creating low-density, multi-unit floating systems for drugs like **Roxatidine** Acetate HCl [3].

1. Aim of the Experiment To formulate and evaluate gastro-retentive floating microspheres of **Roxatidine** Acetate HCl to enhance its solubility and bioavailability by prolonging its gastric retention time.

2. Materials

- **Drug:** **Roxatidine** Acetate Hydrochloride.
- **Polymer:** Eudragit (e.g., S100, RS100, RL100).
- **Solvents:** Dichloromethane, Ethanol.
- **Aqueous Phase:** Distilled water containing a dissolved stabilizer (e.g., Polyvinyl Alcohol or PVP).
- **Equipment:** Magnetic stirrer, sonicator, syringe and needle, filtration assembly, desiccator.

3. Method

- **Drug-Polymer Solution:** Accurately weigh **Roxatidine** Acetate HCl and the polymer (Eudragit) in a specific ratio. Dissolve this mixture in a blend of organic solvents (e.g., Ethanol and Dichloromethane) to form a homogeneous solution [3].
- **Aqueous Phase Preparation:** Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Polyvinyl Alcohol) in distilled water. Maintain this phase at a specific temperature (e.g., 30°C) and stir continuously [3].
- **Emulsion Formation:** Using a syringe and needle, slowly add the organic drug-polymer solution into the stirred aqueous phase. This forms an oil-in-water (o/w) emulsion.
- **Solvent Evaporation & Microsphere Hardening:** Continue stirring the emulsion at a constant speed (e.g., 500-1000 rpm) for 3-4 hours to allow the volatile organic solvent to evaporate. This causes the polymer to precipitate out, forming solid microspheres [3].

- **Harvesting and Drying:** Separate the formed microspheres by filtration or decanting. Wash them thoroughly with distilled water to remove any residual stabilizer and dry in a desiccator for 24 hours [3].

Troubleshooting Common Formulation Issues

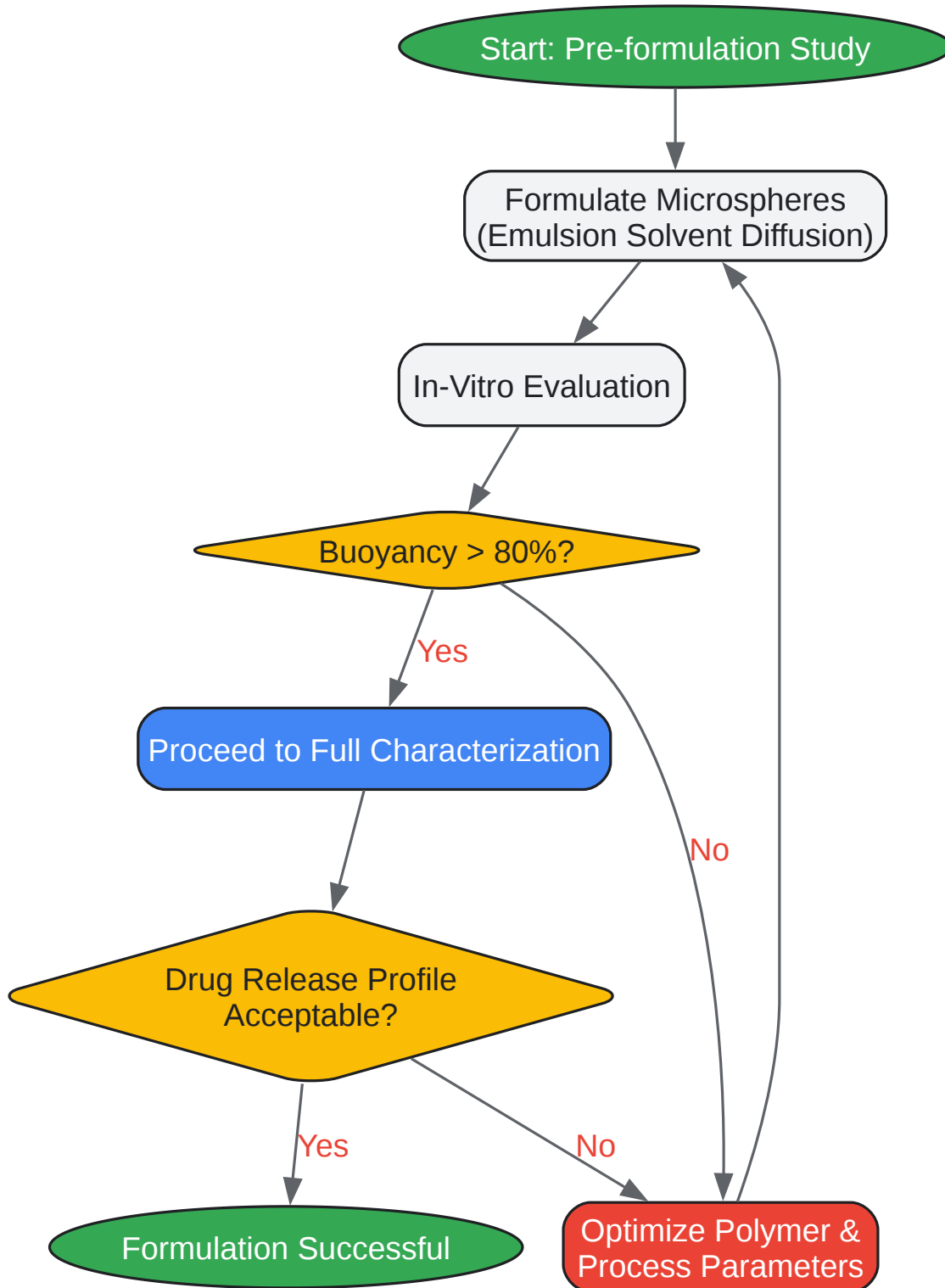
The table below outlines potential problems, their causes, and recommended solutions during the development of floating microspheres [3].

Problem	Possible Causes	Suggested Solutions
Poor Buoyancy / Sinking	Microsphere density too high; incomplete solvent evaporation.	Optimize polymer-to-drug ratio; increase stirring time for solvent evaporation; consider using a more volatile solvent.
Microsphere Aggregation	Inefficient stirring; insufficient stabilizer concentration.	Increase stirring speed during emulsion formation; optimize the concentration of the stabilizer (e.g., PVA) in the aqueous phase.
Low Drug Entrapment	Drug leaching into the aqueous phase during fabrication.	Use a less polar solvent system; optimize the process to speed up the initial hardening of the polymer matrix.
Irregular Microsphere Size	High viscosity of the polymer solution; aggressive stirring.	Adjust the concentration of the polymer in the organic solution; optimize and standardize the stirring speed.

Experimental Workflow for Floating Microsphere Development

The diagram below visualizes the key stages and decision points in developing and evaluating floating microspheres.

Floating Microsphere Development Workflow



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Frequently Asked Questions (FAQs)

- **Why are gastro-retentive floating microspheres a good strategy for Roxatidine Acetate?** **Roxatidine** is an H₂-receptor antagonist that acts on parietal cells in the stomach to inhibit gastric acid secretion [1] [4]. By formulating it as floating microspheres, the drug's gastric retention time is increased, which allows for sustained action at the target site and can improve its bioavailability and efficacy in treating ulcers [3].
- **What are the critical quality attributes to evaluate for floating microspheres?** Key attributes include % **Buoyancy** (a minimum of 80% is often targeted), **Particle Size Distribution**, **Drug Entrapment Efficiency**, and the **In-Vitro Drug Release Profile** over several hours in a simulated gastric fluid [3].
- **My microspheres are not floating. What is the most likely cause?** The most common cause is that the density of the microspheres is greater than that of gastric fluid (~1.004 g/ml). This can be addressed by optimizing the type and ratio of polymer used, or by ensuring the solvent evaporation process creates a sufficiently porous, low-density matrix [3].

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